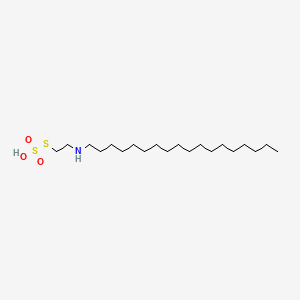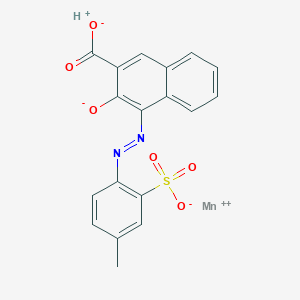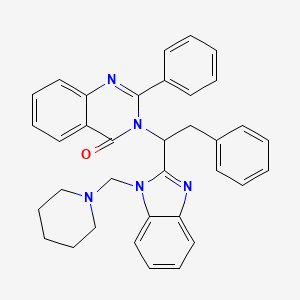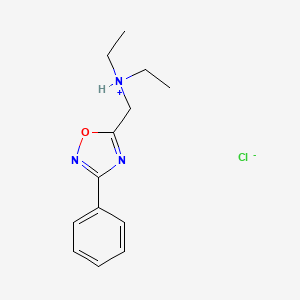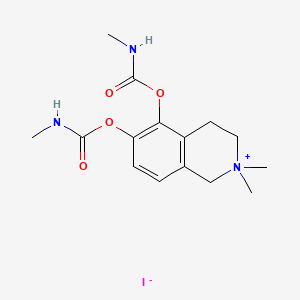
Isoquinolinium, 1,2,3,4-tetrahydro-2,2-dimethyl-5,6-bis(methylcarbamoyloxy)-, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Isoquinolinium, 1,2,3,4-tetrahydro-2,2-dimethyl-5,6-bis(methylcarbamoyloxy)-, iodide involves several steps. The synthetic route typically includes the reaction of isoquinoline derivatives with methylcarbamoyl chloride under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform . Industrial production methods may involve large-scale reactions in specialized reactors to ensure the purity and yield of the compound.
化学反应分析
Isoquinolinium, 1,2,3,4-tetrahydro-2,2-dimethyl-5,6-bis(methylcarbamoyloxy)-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
科学研究应用
Isoquinolinium, 1,2,3,4-tetrahydro-2,2-dimethyl-5,6-bis(methylcarbamoyloxy)-, iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
作用机制
The mechanism of action of Isoquinolinium, 1,2,3,4-tetrahydro-2,2-dimethyl-5,6-bis(methylcarbamoyloxy)-, iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
相似化合物的比较
Isoquinolinium, 1,2,3,4-tetrahydro-2,2-dimethyl-5,6-bis(methylcarbamoyloxy)-, iodide can be compared with other similar compounds, such as:
Isoquinoline: A parent compound with a simpler structure.
Quinoline derivatives: Compounds with similar structural features but different functional groups.
Pyridinium compounds:
属性
CAS 编号 |
64047-63-8 |
|---|---|
分子式 |
C15H22IN3O4 |
分子量 |
435.26 g/mol |
IUPAC 名称 |
[2,2-dimethyl-5-(methylcarbamoyloxy)-3,4-dihydro-1H-isoquinolin-2-ium-6-yl] N-methylcarbamate;iodide |
InChI |
InChI=1S/C15H21N3O4.HI/c1-16-14(19)21-12-6-5-10-9-18(3,4)8-7-11(10)13(12)22-15(20)17-2;/h5-6H,7-9H2,1-4H3,(H-,16,17,19,20);1H |
InChI 键 |
XJRWVRWJCAETQY-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)OC1=C(C2=C(C[N+](CC2)(C)C)C=C1)OC(=O)NC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


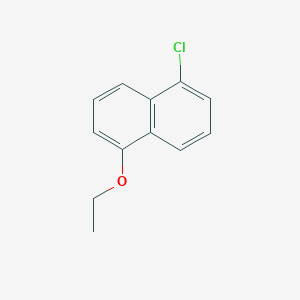
![3-[2-[(Z)-2-[(E)-[3-(2-carboxyethyl)-5-chloro-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-5-chloro-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13779818.png)
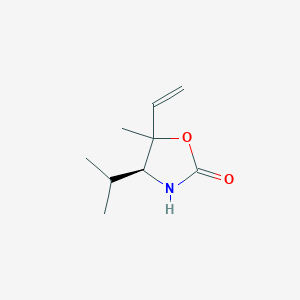
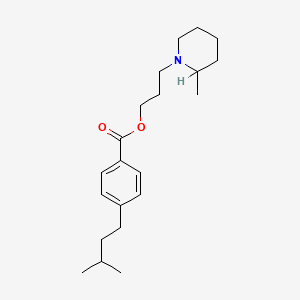
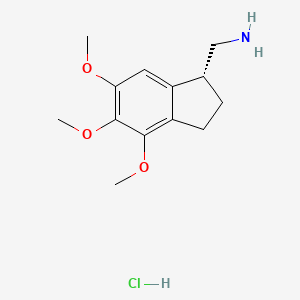
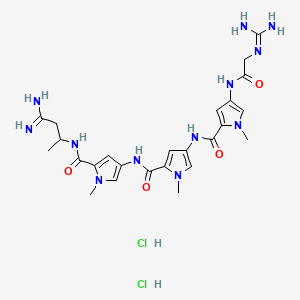
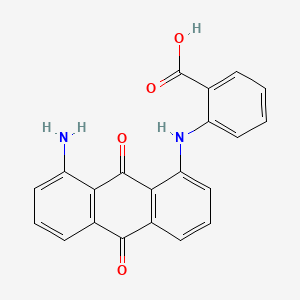
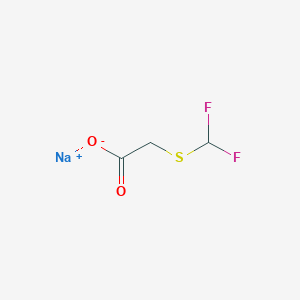
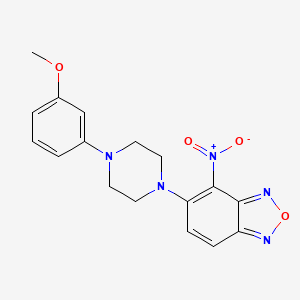
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]-](/img/structure/B13779859.png)
